molecular formula C21H20N4O2 B14975032 N-[2-(1H-indol-3-yl)ethyl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide

N-[2-(1H-indol-3-yl)ethyl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide

Cat. No.: B14975032
M. Wt: 360.4 g/mol
InChI Key: BRPFNKUQULCZKV-UHFFFAOYSA-N
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Description

The compound N-[2-(1H-indol-3-yl)ethyl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide (hereafter referred to as Compound X) features a hybrid structure combining an indole-ethyl group and a 3-methyl-2-oxoquinoxaline acetamide moiety. Indole derivatives are widely recognized for their diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects . Quinoxaline derivatives, particularly those with a 2-oxo group, are noted for anticonvulsant, antimicrobial, and antitumor properties .

Properties

Molecular Formula

C21H20N4O2

Molecular Weight

360.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-(3-methyl-2-oxoquinoxalin-1-yl)acetamide

InChI

InChI=1S/C21H20N4O2/c1-14-21(27)25(19-9-5-4-8-18(19)24-14)13-20(26)22-11-10-15-12-23-17-7-3-2-6-16(15)17/h2-9,12,23H,10-11,13H2,1H3,(H,22,26)

InChI Key

BRPFNKUQULCZKV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N(C1=O)CC(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide typically involves the coupling of tryptamine (an indole derivative) with a quinoxaline derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond between the carboxyl group of the quinoxaline derivative and the amino group of tryptamine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole and quinoxaline moieties can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce secondary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety may interact with serotonin receptors, while the quinoxaline moiety could inhibit enzymes involved in cellular processes. These interactions can lead to various biological effects, such as modulation of neurotransmitter levels and inhibition of cell proliferation .

Comparison with Similar Compounds

Comparison with Quinoxaline-Based Analogs

Structural and Functional Modifications

Compound X shares its quinoxaline core with several derivatives synthesized for antimicrobial and anticonvulsant purposes. Key comparisons include:

Table 1: Antimicrobial Activity of Quinoxaline-Thiazolidinone Derivatives
Compound Substituents (Thiazolidinone/Quinoxaline) Antibacterial Activity (Zone of Inhibition, mm) Antifungal Activity (Zone of Inhibition, mm)
5d p-Nitrophenyl (Thiazolidinone), CF₃ (Quinoxaline) 22–26 (Gram+/-) 20–24 (Candida/Aspergillus)
5h p-Trifluoromethylphenyl (Thiazolidinone) 24–28 (Gram+/-) 22–26 (Candida/Aspergillus)
5l Chlorophenyl (Thiazolidinone) 12–16 (Gram+/-) 10–14 (Candida/Aspergillus)
  • Key Findings: Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance antimicrobial activity, while halogens like chlorine reduce efficacy.

Anticonvulsant Activity

Quinoxaline derivatives with acetamide side chains, such as 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(4-substituted phenyl)acetamides, exhibit significant anticonvulsant properties in rodent models . For example:

  • Elhelby et al. (2011) : Derivatives with para-methoxy or methyl groups on the phenyl ring showed 70–80% seizure inhibition in maximal electroshock tests .
  • Structural Insight : Compound X replaces the phenyl group with an indole-ethyl chain, which may influence blood-brain barrier penetration due to increased lipophilicity.

Comparison with Indole-Based Analogs

Structural Variations and Bioactivity

Indole derivatives with acetamide or oxoacetamide groups demonstrate diverse pharmacological profiles:

Table 2: Bioactivity of Selected Indole Derivatives
Compound Substituents Reported Activity
(S)-N-[2-(3-Hydroxy-2-oxoindol-3-yl)ethyl]acetamide (1) Hydroxy, oxo groups on indole No cytotoxicity (IC₅₀ > 100 μM)
N-[2-(5-Methoxy-2-methylindol-3-yl)ethyl]acetamide Methoxy, methyl on indole Melatonin analog (hypothetical CNS activity)
2-(1H-Indol-3-yl)-N-(5-methylisoxazol-3-yl)-2-oxoacetamide Isoxazolyl group Anticancer screening (in vitro)
  • Key Findings: Hydrophilic substituents (e.g., hydroxy) may reduce cytotoxicity but also limit membrane permeability .

Hybrid Indole-Quinoxaline Derivatives

Compound X uniquely combines indole and quinoxaline pharmacophores. Similar hybrids, such as N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamides, show enhanced anticancer activity compared to single-moiety compounds . For example:

  • Adamantane-indole hybrids : Demonstrated IC₅₀ values of 5–10 μM against breast cancer cell lines .
  • Inference: The 3-methyl-2-oxoquinoxaline group in Compound X may synergize with the indole moiety to target multiple pathways, though empirical data is needed.

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